molecular formula C20H23FN2O3 B5505191 1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid

1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid

Cat. No. B5505191
M. Wt: 358.4 g/mol
InChI Key: ZTKMQDFMMVLAPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions, including nitro substitution, labeling with radioactive isotopes for PET imaging, and synthesis involving cyclic amines. For instance, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were prepared by labeling their 4-nitropyridin-2-yl precursors through nitro substitution by the (18)F anion (García et al., 2014).

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, are determined by X-ray diffraction analysis, highlighting the role of intramolecular and intermolecular hydrogen bonds in the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving related compounds can include various synthesis approaches, such as the one-pot synthesis mode for methyl 4-aminopyrrole-2-carboxylates via relay catalytic cascade reactions (Galenko et al., 2015). These methods often yield compounds with potential as intermediates in pharmaceutical synthesis.

Physical Properties Analysis

The physical properties, including thermal stability and phase transitions of related compounds, can be investigated through techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Ribet et al., 2005).

Scientific Research Applications

Antibacterial Properties

1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been studied for its potential applications in antibacterial therapy. Researchers have explored similar compounds for their antibacterial activity, particularly against various resistant strains. A study by Egawa et al. (1984) synthesized and evaluated pyridonecarboxylic acids, including analogues similar to our compound of interest, for their antibacterial effectiveness. These compounds demonstrated promising results, highlighting the potential of this compound in antibacterial applications (Egawa et al., 1984).

Crystal Structure Analysis

The study of crystal structures of similar compounds provides insight into their potential pharmaceutical applications. Raghuvarman et al. (2014) examined the crystal structures of compounds with a similar structural framework, which is crucial for understanding the physicochemical properties and potential therapeutic applications of such compounds (Raghuvarman et al., 2014).

Synthesis and Reaction Studies

Understanding the synthesis and reactions of compounds structurally related to this compound is vital for its potential application in drug development. Miyamoto et al. (1987) explored the synthesis of similar compounds, providing valuable insights into the chemical pathways and reactions that could be applicable to our compound of interest (Miyamoto et al., 1987).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its pharmacological activity. For example, some piperidine derivatives have been found to be effective in enzyme inhibition .

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-2-15-7-8-16(22-13-15)14-23-11-9-20(10-12-23,19(24)25)26-18-6-4-3-5-17(18)21/h3-8,13H,2,9-12,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKMQDFMMVLAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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